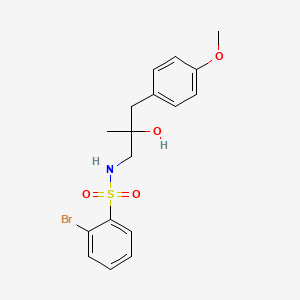

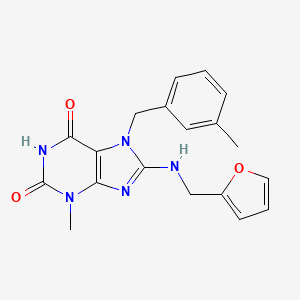

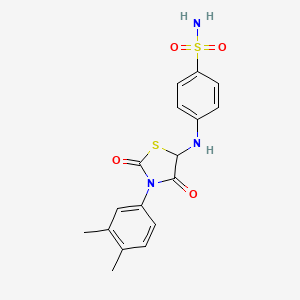

![molecular formula C27H28N4O2S2 B2785125 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide CAS No. 864859-89-2](/img/structure/B2785125.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d]thiazol-2-yl ring could be formed through a condensation reaction, while the tetrahydrothieno[2,3-c]pyridin-2-yl ring might be formed through a cyclization reaction. The diethylamino group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The different functional groups present in the molecule could also result in a variety of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. For example, the benzo[d]thiazol-2-yl ring might undergo electrophilic aromatic substitution reactions, while the diethylamino group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of its intermolecular interactions .Scientific Research Applications

Photocatalytic Intermolecular Carboarylation of Alkenes

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

This compound is used in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents .

Methods of Application or Experimental Procedures

A vast array of alkenes are proven to be suitable substrates . The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .

Results or Outcomes Obtained

The robust transformability of the products indicates the success of this application .

Excited State Hydrogen Bond and Proton Transfer

Specific Scientific Field

Physical Chemistry

Comprehensive and Detailed Summary of the Application

The compound is used to study the effects of solvent polarity on excited-state hydrogen bonds and proton transfers .

Methods of Application or Experimental Procedures

Based on state-of-the-art ab initio calculations, a molecular-level investigation was conducted where excited-state hydrogen bonds and proton transfers are affected by solvent polarity .

Results or Outcomes Obtained

The computed absorption and fluorescence emission spectra of the compound are in agreement with the experimental peak values . The calculated hydrogen bond parameters and infrared vibration spectra confirm the excited-state hydrogen bond enhancing mechanism and uncovered the intensity of the excited-state hydrogen bond weakening as a perfect solvent polarity augment .

Carboxamide Carbonyl-Ruthenium Complexes

Specific Scientific Field

Inorganic Chemistry

Comprehensive and Detailed Summary of the Application

This compound is used in the synthesis of organo-carboxamide ruthenium (II) complexes . These complexes have been studied for their potential catalytic properties in the transfer hydrogenation of ketones .

Methods of Application or Experimental Procedures

Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors afforded the respective organo-carboxamide ruthenium (II) complexes . The complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .

Results or Outcomes Obtained

All the complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 hours . The catalytic activities of the Ru(II) complexes were dependent on both the carboxamidate and auxiliary ligands .

Synthesis and Luminescent Properties of Difluoroborate Complexes

Specific Scientific Field

Materials Science

Comprehensive and Detailed Summary of the Application

This compound is used in the synthesis of difluoroborate complexes . These complexes have been studied for their photophysical and electrochemical properties .

Methods of Application or Experimental Procedures

The compound is used as a ligand to form difluoroborate complexes . The properties of these complexes are then studied through experimental and theoretical methods .

Results or Outcomes Obtained

The study reveals the relationship between the molecular structure of the complexes and their photophysical and electrochemical properties .

Excited State Intramolecular Proton Transfer

Comprehensive and Detailed Summary of the Application

This compound is used to study the effects of solvent polarity on excited-state intramolecular proton transfers .

Methods of Application or Experimental Procedures

Based on state-of-the-art ab initio calculations, a molecular-level investigation was conducted where excited-state intramolecular proton transfers are affected by solvent polarity .

Results or Outcomes Obtained

The study concluded that the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity . This revelation of the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2S2/c1-4-30(5-2)19-12-10-18(11-13-19)25(33)29-27-24(26-28-21-8-6-7-9-22(21)34-26)20-14-15-31(17(3)32)16-23(20)35-27/h6-13H,4-5,14-16H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQFKPMVTLGIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

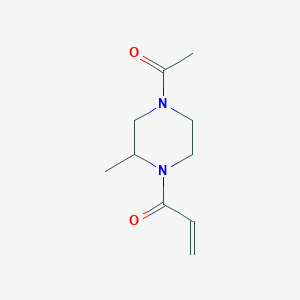

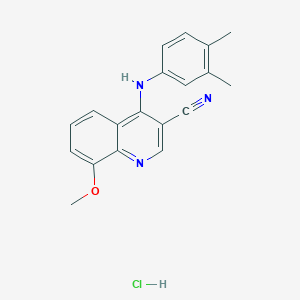

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)

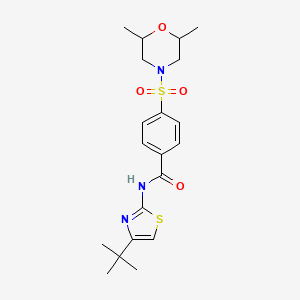

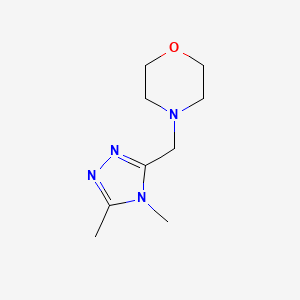

![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)

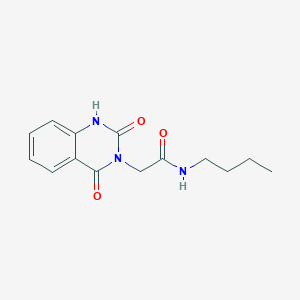

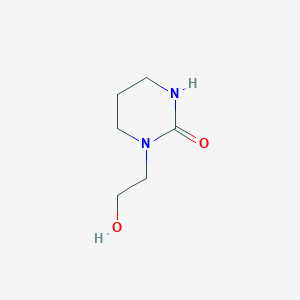

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)

![N-cyclohexyl-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B2785061.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)